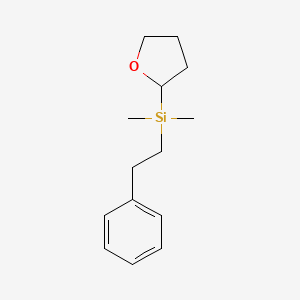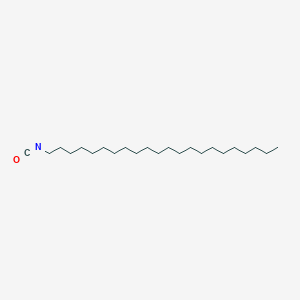
1-Isocyanatodocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanatodocosane is an organic compound with the molecular formula C_23H_45NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a long-chain aliphatic isocyanate, making it a significant molecule in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanatodocosane can be synthesized through several methods. One common approach involves the reaction of a long-chain amine with phosgene (COCl_2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of urea, dimethyl carbonate, and carbon monoxide in the presence of suitable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanatodocosane undergoes several types of chemical reactions, primarily involving nucleophiles. These reactions include:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Alcoholysis: Reacts with alcohols to form urethanes. [ \text{RNCO} + \text{ROH} \rightarrow \text{ROC(O)NHR} ]
Aminolysis: Reacts with amines to form ureas. [ \text{RNCO} + \text{R’NH}_2 \rightarrow \text{RNHCONHR’} ]
Common Reagents and Conditions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents include water, alcohols, and amines.
Major Products: The major products formed from these reactions are amines, urethanes, and ureas, depending on the nucleophile involved.
Applications De Recherche Scientifique
1-Isocyanatodocosane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials, including elastomers and sealants.
Mécanisme D'action
The mechanism of action of 1-isocyanatodocosane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and bioconjugates.
Comparaison Avec Des Composés Similaires
1-Isocyanatododecane (C_13H_25NO): A shorter-chain isocyanate with similar reactivity but different physical properties.
1-Isocyanatooctadecane (C_19H_37NO): Another long-chain isocyanate with comparable applications in polyurethane synthesis.
Uniqueness: 1-Isocyanatodocosane is unique due to its long aliphatic chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring high thermal stability and durability.
Propriétés
Numéro CAS |
93662-72-7 |
|---|---|
Formule moléculaire |
C23H45NO |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
1-isocyanatodocosane |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25/h2-22H2,1H3 |
Clé InChI |
ODDFKRTWSQGENK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


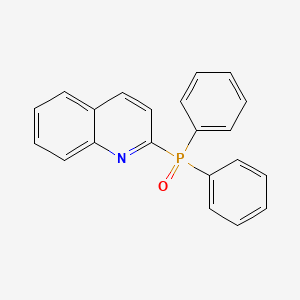
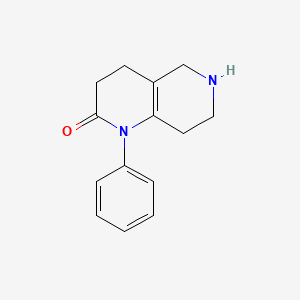
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
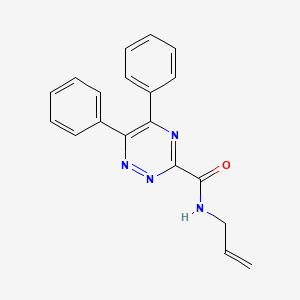

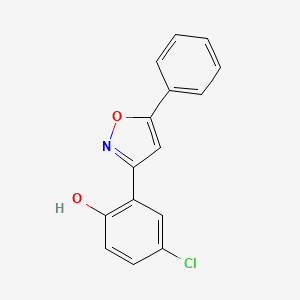
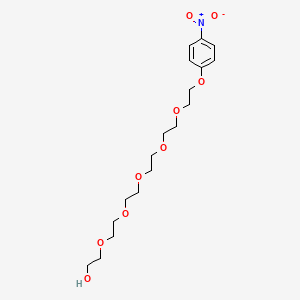
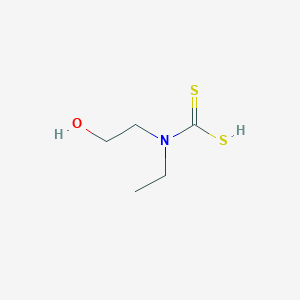
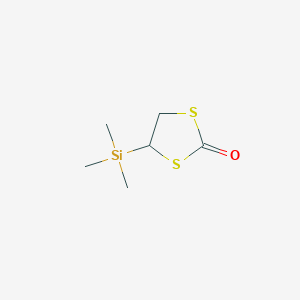
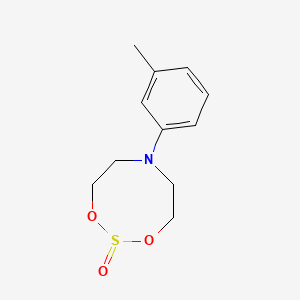
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)

